molecular formula C17H10ClN3O B5543864 4-CHLORO-10-CYANO-2,3-DIHYDRO-1H-PYRIDO[3,2,1-KL]PHENOXAZIN-9-YL CYANIDE

4-CHLORO-10-CYANO-2,3-DIHYDRO-1H-PYRIDO[3,2,1-KL]PHENOXAZIN-9-YL CYANIDE

Cat. No.: B5543864
M. Wt: 307.7 g/mol
InChI Key: QQHUNJBGKUAOLJ-UHFFFAOYSA-N
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Description

4-CHLORO-10-CYANO-2,3-DIHYDRO-1H-PYRIDO[3,2,1-KL]PHENOXAZIN-9-YL CYANIDE is a complex organic compound with a unique structure that includes a pyrido[3,2,1-kl]phenoxazine core

Preparation Methods

The synthesis of 4-CHLORO-10-CYANO-2,3-DIHYDRO-1H-PYRIDO[3,2,1-KL]PHENOXAZIN-9-YL CYANIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[3,2,1-kl]phenoxazine core, followed by the introduction of the chloro and cyano groups. Common reagents used in these reactions include chlorinating agents and cyanide sources. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

4-CHLORO-10-CYANO-2,3-DIHYDRO-1H-PYRIDO[3,2,1-KL]PHENOXAZIN-9-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-10-CYANO-2,3-DIHYDRO-1H-PYRIDO[3,2,1-KL]PHENOXAZIN-9-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form strong interactions with active sites, while the chloro group can enhance the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrido[3,2,1-kl]phenoxazine derivatives with different substituents. Compared to these compounds, 4-CHLORO-10-CYANO-2,3-DIHYDRO-1H-PYRIDO[3,2,1-KL]PHENOXAZIN-9-YL CYANIDE is unique due to the presence of both chloro and cyano groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 4-BROMO-10-CYANO-2,3-DIHYDRO-1H-PYRIDO[3,2,1-KL]PHENOXAZIN-9-YL CYANIDE
  • 4-METHYL-10-CYANO-2,3-DIHYDRO-1H-PYRIDO[3,2,1-KL]PHENOXAZIN-9-YL CYANIDE

Properties

IUPAC Name

12-chloro-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9(17),10,12-hexaene-4,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O/c18-13-3-4-15-17-12(13)2-1-5-21(17)14-6-10(8-19)11(9-20)7-16(14)22-15/h3-4,6-7H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHUNJBGKUAOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2N(C1)C4=C(O3)C=C(C(=C4)C#N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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